2-[(7-ethyl-2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-thiazol-4-one
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Overview
Description
2-[(7-ethyl-2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-thiazol-4-one is a complex organic compound that features both indole and thiazole moieties. Indole derivatives are known for their significant biological activities, while thiazole derivatives are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-ethyl-2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-thiazol-4-one typically involves the reaction of an indole derivative with a thiazole precursor under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to facilitate the formation of the indole ring . The thiazole ring can be introduced through a nucleophilic addition reaction followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized processes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(7-ethyl-2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-[(7-ethyl-2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-thiazol-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 2-[(7-ethyl-2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-thiazol-4-one exerts its effects involves interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring may enhance the compound’s binding affinity and specificity . Pathways involved include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Thiazole derivatives: Compounds like thiamine (vitamin B1) which have a thiazole ring but different pharmacological properties.
Uniqueness
2-[(7-ethyl-2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-thiazol-4-one is unique due to its combined indole and thiazole structures, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[(7-ethyl-2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-2-7-4-3-5-8-10(7)15-12(19)11(8)16-17-13-14-9(18)6-20-13/h3-5,15,19H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXTWPVMPNNUEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(N2)O)N=NC3=NC(=O)CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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